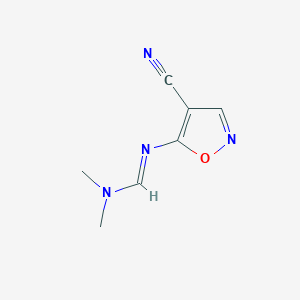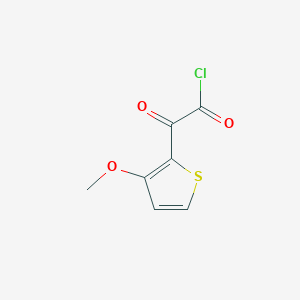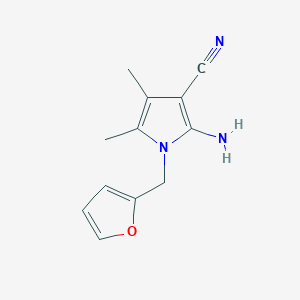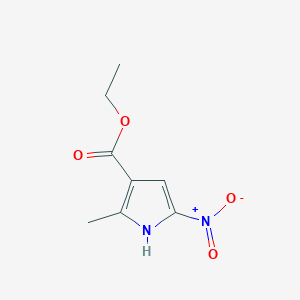
2,3,3a,4,7,7a-hexahydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3a,4,7,7a-hexahydro-1H-indole, commonly known as tetrahydroquinoline, is a heterocyclic organic compound. It has a wide range of applications in the field of medicinal chemistry due to its unique structural properties. In
Applications De Recherche Scientifique
Tetrahydroquinoline has been extensively studied for its potential medicinal properties. It has been found to have activity against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, tetrahydroquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have neuroprotective effects in Alzheimer's and Parkinson's disease models.
Mécanisme D'action
The mechanism of action of tetrahydroquinoline is not fully understood. However, it is believed to act on several cellular pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It has also been shown to modulate the levels of oxidative stress and inflammation in cells.
Biochemical and Physiological Effects:
Tetrahydroquinoline has been found to have several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in cells. It has also been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, tetrahydroquinoline has been shown to increase the levels of acetylcholine in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using tetrahydroquinoline in lab experiments is its ease of synthesis. It can be synthesized using relatively simple methods with good yields. Another advantage is its versatility in terms of its potential applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for the study of tetrahydroquinoline. One direction is the development of more efficient synthesis methods. Another direction is the optimization of its use in cancer research, Alzheimer's disease research, and Parkinson's disease research. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Overall, tetrahydroquinoline has great potential for future research and development in the field of medicinal chemistry.
Méthodes De Synthèse
There are several methods for the synthesis of tetrahydroquinoline. One of the most commonly used methods is the Povarov reaction. This involves the reaction of an arylamine, an aldehyde, and an alkene in the presence of an acid catalyst. Another method is the Hantzsch reaction, which involves the reaction of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. Both of these methods result in the formation of tetrahydroquinoline with good yields.
Propriétés
Numéro CAS |
100860-02-4 |
|---|---|
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.2 g/mol |
Nom IUPAC |
2,3,3a,4,7,7a-hexahydro-1H-indole |
InChI |
InChI=1S/C8H13N/c1-2-4-8-7(3-1)5-6-9-8/h1-2,7-9H,3-6H2 |
Clé InChI |
VWHSDFNFHGSPLE-UHFFFAOYSA-N |
SMILES |
C1CNC2C1CC=CC2 |
SMILES canonique |
C1CNC2C1CC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



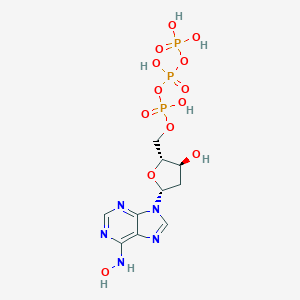
![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)
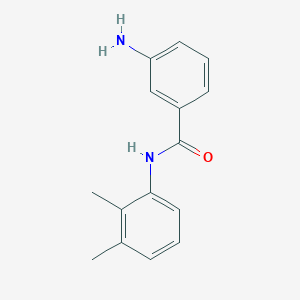
![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)
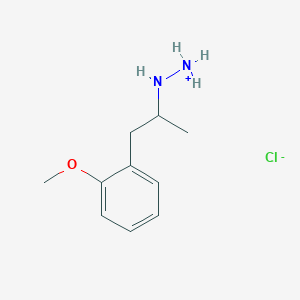
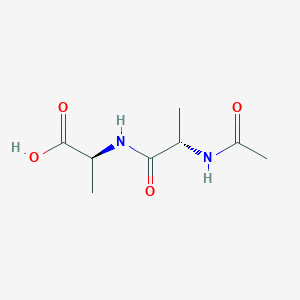
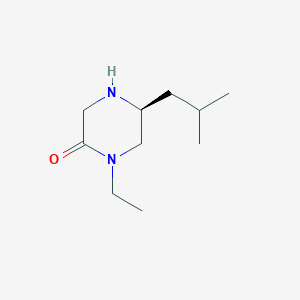
![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)
